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Introduction

Ecteinascidin 743 (ET-743), known commercially as Trabectedin or Yondelis®, is a potent
marine-derived antitumor agent that has garnered significant attention in the scientific
community.[1][2][3] Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, this
complex natural product exhibits remarkable cytotoxic activity against a range of cancer cell
lines.[1][2] Its intricate molecular architecture and unique mechanism of action have made it a
compelling target for total synthesis and a subject of extensive research in medicinal chemistry
and oncology. This technical guide provides a comprehensive overview of the chemical
structure and synthetic approaches toward Ecteinascidin 743, tailored for professionals in
drug development and chemical research.

Chemical Structure

Ecteinascidin 743 possesses a complex and unique molecular structure characterized by
three fused tetrahydroisoquinoline rings, designated as subunits A, B, and C.[1] The core of the
molecule is a pentacyclic system formed by the fusion of the A and B subunits. A distinctive
feature of ET-743 is the presence of a 10-membered lactone bridge that connects to the
pentacyclic core, adding to the molecule's conformational rigidity and steric complexity. This
intricate three-dimensional arrangement is crucial for its biological activity.
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The chemical formula of Ecteinascidin 743 is C3oH43N3011S, and its molecular weight is
761.84 g/mol . The molecule features eight stereogenic centers, contributing to its chirality and
specificity in biological interactions.
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Figure 1: Conceptual Diagram of the Ecteinascidin 743 Molecular Architecture.

Total Synthesis of Ecteinascidin 743

The scarcity of Ecteinascidin 743 from its natural source has spurred significant efforts in the
field of synthetic organic chemistry to develop efficient and stereoselective total syntheses.
Several research groups have reported successful total syntheses, with the approaches of E.J.
Corey and Tohru Fukuyama being particularly notable. These syntheses are characterized by

their innovative strategies for constructing the complex polycyclic framework and controlling the
numerous stereocenters.
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Key Synthetic Strategies

The total synthesis of Ecteinascidin 743 involves several key chemical transformations.

Among the most critical are:

» Pictet-Spengler Reaction: This reaction is frequently employed for the construction of the
tetrahydroisoquinoline skeletons of subunits A, B, and C.[4][5][6] The reaction involves the
cyclization of a 3-arylethylamine with an aldehyde or ketone under acidic conditions. The
regioselectivity of this reaction is a crucial aspect of the synthetic design.[6]

e Heck Reaction: The intramolecular Heck reaction has been utilized in some synthetic routes
to form key carbon-carbon bonds and construct the intricate ring systems within the
molecule.[5][7][8] This palladium-catalyzed reaction provides a powerful tool for ring closure.

e Ugi Four-Component Condensation (4CC): Fukuyama's synthesis notably features an Ugi
4CC reaction.[7][9] This one-pot reaction allows for the rapid assembly of a complex peptide-
like intermediate from an aldehyde, an amine, a carboxylic acid, and an isocyanide,
significantly increasing the efficiency of the synthesis.

Fukuyama's Total Synthesis: A Representative Workflow

The total synthesis developed by Fukuyama and his team is a landmark achievement that
showcases a convergent and efficient approach. A simplified, conceptual workflow of this
synthesis is outlined below.
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Figure 2: Conceptual Workflow of Fukuyama's Total Synthesis of Ecteinascidin 743.

Experimental Protocols and Quantitative Data

While detailed, step-by-step protocols are extensive and best consulted in the primary

literature, this section provides a summary of key reaction conditions and yields for

representative steps in the synthesis of Ecteinascidin 743, based on available information.
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Table 1: Selected Key Reactions and Quantitative Data in the Synthesis of Ecteinascidin 743

Key Reagents
Reaction Step and Product Yield (%) Reference
Conditions

B-arylethylamine,

ethyl glyoxylate,

) LiCl, toluene, Tetrahydroisoqui
Pictet-Spengler ) )
o 1,1,1,3,3,3- noline High [4]
Cyclization ) ]
hexafluoro-2- intermediate
propanol, room
temperature
Chiral starting
) materials, p- ) )
Ugi 4CC Dipeptide N
] methoxyphenyl ) ] Not specified 9]
Reaction . _ intermediate
isocyanide,
acetaldehyde
Palladium )
Intramolecular Cyclized N
) catalyst, base, ) ] Not specified [7]
Heck Reaction ] intermediate
high temperature
Aminonitrile
Final Hemiaminal  precursor, Ecteinascidin
_ 93% [5]
Formation AgNO:3, 743
MeCN/Hz0

It is important to note that the overall yield for the total synthesis of such a complex molecule is
typically low. For example, one convergent synthesis reported a 3% overall yield over 23 steps
from a key intermediate.[10][11]

Mechanism of Action: Interaction with DNA

The potent antitumor activity of Ecteinascidin 743 stems from its unique interaction with DNA.
The drug binds to the minor groove of the DNA double helix, where it covalently alkylates the
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N2 position of guanine bases.[1] This binding event induces a bend in the DNA helix towards
the major groove, a distortion that is not typical of other minor groove binders.

This DNA adduct formation has profound consequences for cellular processes, primarily by
interfering with DNA repair pathways. Specifically, Ecteinascidin 743's cytotoxicity is
dependent on the transcription-coupled nucleotide excision repair (TC-NER) system.[12] The
presence of the ET-743-DNA adduct is recognized by the TC-NER machinery, but instead of
repairing the damage, the interaction leads to the formation of lethal DNA double-strand
breaks, ultimately triggering apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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